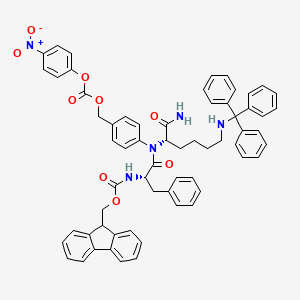![molecular formula C10H18ClN3O3S B1447482 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride CAS No. 1820734-50-6](/img/structure/B1447482.png)
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Descripción general
Descripción
1-(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, or 1-DMSPH, is an organic compound used in a variety of scientific research applications. It is a derivative of piperidine, a compound found in many alkaloids and is used as a building block in the synthesis of other compounds. It has a molecular weight of 255.7 g/mol and is a white, crystalline solid at room temperature.
Aplicaciones Científicas De Investigación
Chiral Sulfinamides in N-Heterocycle Synthesis
Chiral sulfinamides, like tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, providing a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds, highlighting the role of sulfinamides in medicinal chemistry and drug discovery processes (Philip et al., 2020).
Novel Synthesis Processes for Pharmaceutical Impurities
Research on novel methods for synthesizing omeprazole and its pharmaceutical impurities has provided insights into the development of proton pump inhibitors. The study of these impurities, which can be utilized as standard impurities for further research, emphasizes the importance of understanding and controlling pharmaceutical impurities in the development and manufacturing of drugs (Saini et al., 2019).
Food-borne Amines as Carcinogen Precursors
Investigations into naturally occurring amines and amides in foods have shown their potential to act as precursors for carcinogenic N-nitroso compounds in vivo. This research emphasizes the significance of dietary intake in the formation of endogenous carcinogens, pointing to a crucial area of study for food safety and human health (Lin, 1986).
Sulfonamides in Medicinal Chemistry
Sulfonamides have demonstrated significant medicinal properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. This review covers the discovery, structure-activity relationships, and mechanisms of action of antibacterial sulfonamides, showcasing their importance in the planning and development of bioactive substances with potential antitumor properties (Azevedo-Barbosa et al., 2020).
Hydrogen Bonding in Dimethyl Sulfoxide Mixtures
The study of hydrogen bonding interactions between dimethyl sulfoxide (DMSO) and cosolvents provides insight into the molecular dissolution properties and macroscopic solution behavior of DMSO, a solvent widely used in various scientific and industrial fields. Understanding these interactions helps in the formulation of solvents with specific properties for diverse applications (Kiefer et al., 2011).
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13;/h9H,3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYBDAIHYQMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)